molecular formula C8H9Cl2NO B1490724 4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride CAS No. 1384265-47-7

4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Cat. No.: B1490724
CAS No.: 1384265-47-7
M. Wt: 206.07 g/mol
InChI Key: DGIODMAWMUIYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride (molecular formula: C₈H₉Cl₂NO, molecular weight: 206.07) is a benzofuran derivative with a chlorine substituent at the 4-position of the aromatic ring. The compound exists in enantiomeric forms, such as the (R)-isomer (CAS: 2102412-96-2), which is commercially available but often temporarily out of stock due to high demand . It is synthesized via reductive amination or coupling reactions, as seen in analogues like (±)-N-(4-bromo-2,5-dimethoxyphenethyl)-2,3-dihydrobenzofuran-3-amine hydrochloride (52% yield via General Procedure B) . Applications include its use as a building block in medicinal chemistry, particularly for designing serotonin receptor agonists with beta-arrestin-biased signaling .

Properties

IUPAC Name

4-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIODMAWMUIYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384265-47-7
Record name 4-chloro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound belonging to the benzofuran family, characterized by its unique structural features that influence its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H10ClNOC_8H_{10}ClNO. The compound contains a chloro substituent at the 4-position and an amine group at the 3-position of the dihydrobenzofuran ring, which enhances its solubility and reactivity.

Property Value
Molecular FormulaC8H10ClNOC_8H_{10}ClNO
Molecular Weight173.62 g/mol
SolubilitySoluble in water
Chiral CenterYes (at carbon 3)

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily through its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerase I, which plays a crucial role in DNA replication and repair processes. This inhibition suggests potential anticancer properties, as topoisomerase inhibitors are commonly used in cancer therapies.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity, making it a candidate for further investigation in treating infections.
  • Neuropharmacological Effects : Given its structural similarities to other biologically active compounds, there is potential for neuropharmacological applications. The amine group can interact with neurotransmitter receptors, influencing neurological pathways.

Case Studies and Research Findings

Recent research has highlighted the biological activities of this compound through various studies:

  • Anticancer Activity : A study demonstrated that compounds with similar structures exhibited significant anticancer effects by inducing apoptosis in cancer cells via topoisomerase inhibition. This mechanism was observed in various cancer cell lines, suggesting that this compound could have similar effects .
  • Binding Affinity Studies : Binding assays have shown that this compound can effectively displace certain bromodomains from chromatin without cytotoxic effects on HEK293 cells. This indicates its potential as a selective inhibitor in therapeutic settings .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally related compounds to understand its unique properties better.

Compound Name Molecular Formula Key Features
(R)-4-Bromo-2,3-dihydrobenzofuran-3-amineC8H10BrNOC_8H_{10}BrNOExhibits different enzyme interactions due to bromine
(S)-4-Bromo-2,3-dihydrobenzofuran-3-amineC8H10BrNOC_8H_{10}BrNOEnantiomer with distinct biological activity potential
(R)-7-Chloro-2,3-dihydrobenzofuran-3-amineC8H10ClNOC_8H_{10}ClNOInvestigated for pharmacological activity

Scientific Research Applications

Organic Synthesis

4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as:

  • Nucleophilic Substitution : The amine group allows for substitution reactions to form derivatives with different functional groups.
  • Cyclization Reactions : It can participate in cyclization to generate novel heterocyclic compounds.
  • Functional Group Transformations : The chloro group can be replaced or modified to produce compounds with diverse chemical properties.

Medicinal Chemistry

Research indicates that this compound exhibits promising biological activities:

  • Anticancer Activity : Studies have shown that derivatives of 4-chloro-2,3-dihydrobenzofuran-3-amine possess cytotoxic effects against various cancer cell lines. For instance, a study published in Frontiers in Pharmacology reported significant efficacy against K562 leukemia cells, highlighting the importance of halogen substitution for enhancing anticancer properties.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against several bacterial strains. Ongoing research aims to determine specific inhibitory concentrations (IC50 values) against these pathogens.

Mechanistic Studies

The mechanisms through which 4-chloro-2,3-dihydrobenzofuran-3-amine exerts its biological effects are under active investigation:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer cell proliferation, potentially affecting pathways related to apoptosis and cell cycle regulation. This interaction is crucial for its anticancer efficacy .
  • Receptor Modulation : It may act as a ligand for receptors implicated in inflammatory responses and cancer progression, indicating a multifaceted role in therapeutic applications.

Study 1: Anticancer Efficacy

A pivotal study demonstrated that derivatives of benzofuran compounds, including this compound, exhibited significant cytotoxicity against cancer cell lines such as K562 and HL60. The study emphasized the role of halogen substitution in enhancing anticancer properties.

Study 2: Mechanistic Insights

Research focused on the mechanistic insights into how this compound induces apoptosis in cancer cells found that it activates caspase pathways leading to programmed cell death. This mechanism is critical for its potential use as a therapeutic agent against hematological malignancies.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Compounds Compared:

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number
4-Chloro-2,3-dihydrobenzofuran-3-amine HCl 4-Cl C₈H₉Cl₂NO 206.07 2102412-96-2 (R)
5-Chloro-2,3-dihydrobenzofuran-3-amine HCl 5-Cl C₈H₉Cl₂NO 206.07 Not specified
6-Chloro-2,3-dihydrobenzofuran-3-amine HCl 6-Cl C₈H₉Cl₂NO 206.07 2102411-86-7 (R)
7-Fluoro-2,3-dihydrobenzofuran-3-amine HCl 7-F C₈H₉ClFNO 189.61 Not specified
5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine HCl 4-F, 5-Cl C₈H₈Cl₂FNO 224.06 1294003-39-6

Analysis:

  • Positional Isomerism: Chlorine at the 4-, 5-, or 6-position alters the electronic distribution of the benzofuran ring.
  • Fluorine Substitution: The 7-Fluoro analogue (C₈H₉ClFNO) has a lower molecular weight (189.61 vs. 206.07) and increased electronegativity, enhancing metabolic stability and solubility .
  • Dual Halogenation: The 5-Cl-4-F derivative (C₈H₈Cl₂FNO) combines steric and electronic effects, which may improve bioavailability compared to mono-halogenated analogues .

Preparation Methods

Starting Materials and Initial Ring Formation

A common starting material is a substituted hydroxybenzoate derivative, such as 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate. This substrate undergoes cyclization to form the 2,3-dihydrobenzofuran core.

  • Key reagents:
    • Triphenylphosphine (PPh3)
    • Diethyl azodicarboxylate (DEAD)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions: Stirring at ambient temperature for 2 hours, followed by precipitation with n-heptane or similar nonpolar solvents to isolate the crude dihydrobenzofuran intermediate.

Chlorination Step

Selective chlorination at the 4-position of the benzofuran ring is achieved using chlorinating agents such as:

  • N-chlorosuccinimide (NCS)
  • Sulfuryl chloride (SO2Cl2)
  • Other chlorinating reagents like sulfur oxychloride or tosyl chloride derivatives have been reported for related compounds.

The chlorination is typically conducted in solvents like dimethylformamide (DMF), acetonitrile, or toluene, with heating to moderate temperatures (60–100°C) for several hours to ensure complete substitution.

  • Typical conditions:
    • NCS (0.36 eq to 1 eq)
    • Temperature: 60–100°C
    • Reaction time: 4–6 hours
  • Outcome: Formation of 4-chloro-2,3-dihydrobenzofuran derivatives with high regioselectivity.

Amination and Hydrochloride Salt Formation

The amino group at the 3-position is introduced or unmasked by hydrolysis or reduction of protected amine intermediates (e.g., acetylamino groups). After amination, the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, which improves stability and solubility for further applications.

Representative Synthetic Route Example

Step Reagents & Conditions Description Yield & Notes
1 4-(Acetylamino)-2-hydroxy-3-(2-hydroxyethyl) methyl benzoate, PPh3, DEAD, THF, rt, 2h Cyclization to form 4-acetylamino-2,3-dihydrobenzofuran-7-carboxylate Crude product isolated by precipitation; used directly in next step
2 N-chlorosuccinimide, DMF or acetonitrile, 80–100°C, 4–6h Chlorination at 4-position Light yellow solid precipitated; high regioselectivity
3 Hydrolysis or reduction of acetylamino group Formation of free amine at 3-position Followed by HCl treatment to form hydrochloride salt
4 Treatment with HCl Formation of hydrochloride salt Final product isolated as stable salt with improved handling

Industrial Considerations and Optimization

  • The synthetic route avoids highly corrosive and odorous reagents such as pyridine, improving safety and environmental compliance.
  • Use of triphenylphosphine and DEAD enables efficient cyclization with good yields.
  • Chlorination with N-chlorosuccinimide offers controlled substitution and is amenable to scale-up.
  • The process is designed for easy isolation of intermediates by precipitation and filtration, reducing purification complexity.
  • Reaction conditions are optimized for temperature and solvent choice to balance reaction rate and product stability.

Summary of Key Reaction Parameters

Parameter Typical Range/Value Comments
Cyclization solvent THF Commonly used for solubility and reactivity
Cyclization temperature Room temperature (20–25°C) Mild conditions prevent side reactions
Chlorination reagent N-chlorosuccinimide (NCS) Preferred for selectivity and ease of handling
Chlorination solvent DMF, Acetonitrile, or Toluene Choice affects reaction rate and yield
Chlorination temperature 60–100°C Higher temperatures increase reaction rate
Chlorination time 4–6 hours Ensures complete substitution
Amination Hydrolysis or reduction Converts protected amine to free amine
Salt formation HCl treatment Stabilizes compound as hydrochloride salt

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-chloro-2,3-dihydrobenzofuran-3-amine hydrochloride, and how can intermediates be purified?

  • Methodological Answer : The compound can be synthesized via tandem nucleophilic aromatic substitution (SNAr) and 5-exo-trig cyclization. For example, a similar dihydrobenzofuran derivative was prepared using NaH as a base, tert-butylamine as a nucleophile, and benzhydrol derivatives in anhydrous THF. Purification involves silica gel column chromatography with hexane/Et₂O gradients (10:1 ratio) to isolate the product in moderate yields (57%) . For hydrochloride salt formation, treatment with HCl in ethanol followed by recrystallization improves purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) confirm regiochemistry and stereochemistry. For example, a related compound showed diagnostic signals at δ 7.55–7.49 (aromatic protons) and δ 4.83 (methine proton adjacent to the amine) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M]+ at m/z 437.1738 for a derivative) .
  • HPLC : Reverse-phase HPLC with UV detection ensures enantiomeric purity (>95%) for chiral variants .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer : Chiral resolution or asymmetric catalysis is required. For example, (R)- and (S)-enantiomers of related dihydrobenzofuran amines were separated using chiral HPLC columns (e.g., Chiralpak® IA) or synthesized via enantioselective hydrogenation with Rh catalysts and chiral ligands (e.g., BINAP). The hydrochloride salt’s configuration can be confirmed by circular dichroism (CD) or X-ray crystallography .

Q. What mechanistic insights exist for the formation of the dihydrobenzofuran core in this compound?

  • Methodological Answer : Kinetic studies and isotopic labeling (e.g., ¹⁸O or deuterated reagents) can elucidate the SNAr/cyclization mechanism. For instance, the reaction proceeds via nucleophilic attack at the chloro-substituted carbon, followed by intramolecular cyclization to form the dihydrobenzofuran ring. Computational studies (DFT) using B3LYP/6-31G(d) models predict activation barriers and transition states .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in biological assays?

  • Methodological Answer : Stability studies under varying pH (1–10) and temperatures (25–60°C) using UV-Vis spectroscopy or LC-MS reveal degradation pathways (e.g., hydrolysis of the amine group). The hydrochloride salt enhances aqueous solubility (tested via shake-flask method) compared to the free base, making it suitable for in vitro assays .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for dihydrobenzofuran derivatives?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., fluoro, methoxy) at positions 5 or 6 to modulate electronic effects. For example, 5-methoxy variants showed altered binding affinities in receptor assays .
  • Biological Testing : Perform in vitro kinase inhibition or GPCR binding assays. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride
Reactant of Route 2
4-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.